molecular formula C12H14ClN3 B14008424 2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

Katalognummer: B14008424
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: DWUMGQXTTGTUKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones are some of the methods used to prepare imidazole derivatives . The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for its potential use in drug development.

    Industry: It may be used in the production of dyes, polymers, and other industrial materials.

Wirkmechanismus

The mechanism of action of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include other benzimidazole derivatives such as:

  • 1H-benzimidazole
  • 2-aminobenzimidazole
  • 5-chloro-2-methyl-1H-benzimidazole

Uniqueness

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which includes a chlorine atom and a cyclopentyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H14ClN3

Molekulargewicht

235.71 g/mol

IUPAC-Name

5-chloro-1-cyclopentylbenzimidazol-2-amine

InChI

InChI=1S/C12H14ClN3/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,14,15)

InChI-Schlüssel

DWUMGQXTTGTUKF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.